molecular formula C12H13NO3 B8394860 3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Cat. No. B8394860
M. Wt: 219.24 g/mol
InChI Key: UEMWXYBZHJIITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

3-methyl-2-oxo-1-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H13NO3/c1-12(11(15)16)7-8-13(10(12)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)

InChI Key

UEMWXYBZHJIITB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid (205) (200 mg, 0.975 mmol) in dry tetrahydrofuran (5 mL) at −78° C. was added LDA (1.5M solution in cyclohexane, 1.63 mL, 2.44 mmol) and the mixture was stirred for 40 min. Iodomethane (152 μL, 2.44 mmol) was added and the reaction mixture was allowed to warm to room temperature and stirring was continued for 16 h. Water and ethyl acetate were added. The aqueous layer was collected, acidified to pH 4 with a 1N HCl solution and extracted twice with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent methanol-dichloromethane 2:98) to afford title compound 313 (170 mg, 80% yield) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ (ppm): 7.67 (dd, J=8.8, 1.2 Hz, 2H), 7.39 (dd, J=8.8, 7.2 Hz, 2H), 7.16 (tt, J=7.2, 1.2 Hz, 1H), 3.92-3.80 (m, 2H), 2.54-2.46 (m, 1H), 2.08-1.98 (m, 1H), 1.34 (s, 3H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

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